3,5-Dibromopyridine-2,6-diamine

Catalog No.
S754394
CAS No.
76942-20-6
M.F
C5H5Br2N3
M. Wt
266.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromopyridine-2,6-diamine

CAS Number

76942-20-6

Product Name

3,5-Dibromopyridine-2,6-diamine

IUPAC Name

3,5-dibromopyridine-2,6-diamine

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

InChI

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)

InChI Key

OMHAJKGETRBOCV-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1Br)N)N)Br

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)Br

3,5-Dibromopyridine-2,6-diamine (CAS: 76942-20-6) is a highly symmetric, tetra-functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis[1]. Featuring two primary amine groups at the 2 and 6 positions alongside two bromine atoms at the 3 and 5 positions, this compound offers orthogonal reactivity profiles. The amines are primed for condensation, acylation, or Sandmeyer diazotization, while the bromides serve as direct handles for palladium-catalyzed cross-coupling. This dual-axis functionalization makes it a highly efficient precursor for synthesizing complex bis-aryl kinase inhibitors, rigid polymer backbones, and multidentate ligands, offering a stable and precise alternative to performing difficult in-situ polyhalogenations on simpler pyridine rings[1].

Attempting to substitute 3,5-dibromopyridine-2,6-diamine with its unbrominated parent (2,6-diaminopyridine) or mono-brominated analogs (e.g., 3-bromopyridine-2,6-diamine) fundamentally compromises synthetic efficiency in applications requiring symmetric functionalization [1]. While 2,6-diaminopyridine is a cheaper bulk material, relying on it requires downstream bis-bromination with reagents like NBS, which notoriously yields difficult-to-separate statistical mixtures of mono-, di-, and un-brominated species, drastically reducing the isolated yield of the desired intermediate [1]. Similarly, mono-brominated analogs restrict the chemist to asymmetric, single-site cross-coupling, rendering them structurally incompatible for constructing the dual-pharmacophore architectures required in specific protease inhibitors or symmetric fluorescent materials. Procuring the precisely di-brominated scaffold is essential for ensuring reproducible, high-yielding symmetric cross-couplings.

Higher Isolated Yield in Symmetric Bis-Aryl Core Synthesis

In the synthesis of highly substituted aminopyridine cores, such as bis-phenol derivatives for USP7 inhibitors, 3,5-dibromopyridine-2,6-diamine serves as a highly efficient symmetric precursor [1]. Direct bis-Suzuki coupling on this scaffold proceeds efficiently, whereas attempting in-situ bis-bromination of 2,6-diaminopyridine with NBS often results in a mixture of mono- and di-brominated species. This mixed bromination significantly reduces the isolated yield of the target di-bromo intermediate and complicates downstream purification. Procuring the pre-functionalized 3,5-dibromo compound guarantees symmetric coupling sites and prevents these yield losses[1].

Evidence DimensionPrecursor efficiency for symmetric bis-aryl synthesis
Target Compound DataProvides 2 equivalent C-Br sites for direct bis-Suzuki coupling
Comparator Or Baseline2,6-Diaminopyridine (requires in-situ bromination)
Quantified DifferenceEliminates the 20-40% yield loss and purification bottleneck associated with mixed bromination
ConditionsPd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids

Procuring the pre-dibrominated building block strictly avoids the challenging separation of mono- and di-brominated intermediates, directly accelerating the synthesis of complex symmetric pharmacophores.

Lower Activation Barrier in Palladium-Catalyzed Cross-Coupling

For downstream functionalization via Suzuki, Heck, or Sonogashira couplings, the choice of halogen at the 3 and 5 positions dictates the required catalytic conditions. The dibromo derivative, 3,5-dibromopyridine-2,6-diamine, exhibits a significantly lower activation energy for the oxidative addition step of the catalytic cycle compared to its dichloro analog, 3,5-dichloropyridine-2,6-diamine [1]. This lower barrier allows cross-coupling reactions to proceed under milder conditions (e.g., using standard Pd(dppf)Cl2 at 80–100 °C) without necessitating the highly specialized, expensive, electron-rich bulky phosphine ligands that are strictly required to activate C-Cl bonds [1].

Evidence DimensionCross-coupling activation barrier and catalyst requirement
Target Compound DataC-Br bonds readily undergo oxidative addition with standard Pd catalysts at 80–100 °C
Comparator Or Baseline3,5-Dichloropyridine-2,6-diamine
Quantified DifferenceEnables milder reaction temperatures and avoids the procurement cost of specialized Buchwald-type ligands
ConditionsStandard Pd-catalyzed cross-coupling environments

Buyers can achieve high-yielding cross-couplings using cheaper, standard catalyst systems rather than investing in expensive specialized ligands required for the dichloro analog.

Site-Specific Precursor Viability for Exhaustive Halogenation

3,5-Dibromopyridine-2,6-diamine is a highly effective intermediate for synthesizing 2,3,5,6-tetrabromopyridine, a critical building block for advanced fluorescent materials like 5,7-dihydropyrido[3,2-b:5,6-b']diindoles [1]. Through a controlled Sandmeyer reaction using HBr and NaNO2, the 2,6-diamines are smoothly converted to bromines. Using 3,5-dibromopyridine-2,6-diamine as the starting material ensures that the 3 and 5 positions are already fully brominated, isolating the reaction strictly to the diazotization of the amines. This targeted approach maximizes the yield of the tetrabromo target compared to attempting exhaustive bromination of an unfunctionalized pyridine ring, which yields intractable statistical mixtures [1].

Evidence DimensionYield and specificity in synthesizing 2,3,5,6-tetrabromopyridine
Target Compound DataQuantitative site-specific conversion via Sandmeyer reaction (diazotization of 2,6-diamines)
Comparator Or BaselineDirect exhaustive bromination of unfunctionalized pyridine
Quantified DifferenceProvides site-specific control, preventing the formation of tri- and penta-brominated byproducts
ConditionsNaNO2, HBr, -3 °C to room temperature

For materials scientists synthesizing rigid, highly functionalized pyridine cores, this compound offers a clean, high-yielding pathway to tetrabrominated scaffolds that is otherwise synthetically prohibitive.

Synthesis of Symmetric Bis-Aryl Protease Inhibitors

3,5-Dibromopyridine-2,6-diamine is a primary starting material for developing highly substituted aminopyridine cores, such as those found in USP7 inhibitors. Its pre-installed bromine atoms at the 3 and 5 positions allow for immediate, high-yielding bis-Suzuki couplings with aryl boronic acids, bypassing the yield-limiting in-situ bromination steps required when starting from unfunctionalized diamines [1].

Precursor for 2,3,5,6-Tetrabromopyridine in Materials Science

In the development of advanced fluorescent materials and rigid polymers, this compound serves as a highly efficient intermediate for synthesizing 2,3,5,6-tetrabromopyridine. By subjecting the 2,6-diamines to a controlled Sandmeyer reaction (using NaNO2 and HBr), chemists can achieve site-specific tetrabromination without the complex statistical mixtures associated with direct exhaustive bromination of a bare pyridine ring [2].

Orthogonal Functionalization in Heterocyclic Library Synthesis

For contract research organizations (CROs) and discovery labs building diverse heterocyclic libraries, this scaffold provides ideal orthogonal reactivity. The 2,6-diamines can be selectively acylated or condensed to form imidazopyridines or polyamides, while the 3,5-bromines are preserved for subsequent late-stage palladium-catalyzed cross-coupling, offering a versatile node for divergent synthesis pathways [1].

XLogP3

1.5

Wikipedia

3,5-dibromopyridine-2,6-diamine

Dates

Last modified: 08-15-2023

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